

# Application Notes and Protocols for Shotgun Lipidomics Workflow using Trilaurin-d15

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## Compound of Interest

Compound Name: Trilaurin-d15

Cat. No.: B15143085

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## Introduction

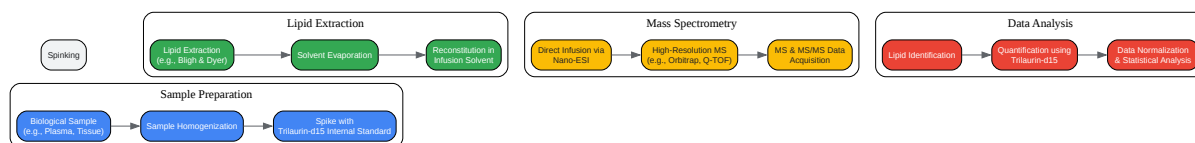
Shotgun lipidomics is a powerful, high-throughput technique that enables the global analysis of lipid species directly from a biological extract without prior chromatographic separation.[1][2] This approach relies on the direct infusion of the lipid extract into a high-resolution mass spectrometer, allowing for rapid profiling of the lipidome.[2] Accurate quantification of lipid species is critical for understanding their roles in health and disease. The use of stable isotope-labeled internal standards is paramount for correcting variations in sample preparation, extraction efficiency, and instrument response.[3][4] This document provides a detailed workflow and experimental protocols for the quantification of triacylglycerols (TAGs), specifically focusing on the use of **Trilaurin-d15** as an internal standard.

**Trilaurin-d15** is a deuterated analog of trilaurin (TG 12:0/12:0/12:0) and serves as an ideal internal standard for the quantification of its corresponding endogenous unlabeled form and other TAG species.[5] Its chemical and physical properties are nearly identical to the analyte of interest, but it has a distinct mass-to-charge ratio ( $m/z$ ), allowing for precise differentiation and quantification by mass spectrometry.

## Experimental Workflow

The shotgun lipidomics workflow for the quantification of triacylglycerols using **Trilaurin-d15** involves several key steps, from sample preparation to data analysis. The overall process is

depicted in the diagram below.



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Shotgun lipidomics workflow using **Trilaurin-d15**.

## Experimental Protocols

### Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for various biological samples such as plasma, serum, and tissue homogenates.

Materials:

- Biological sample (e.g., 100  $\mu$ L plasma or 10 mg tissue)
- **Trilaurin-d15** internal standard solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)
- Chloroform ( $\text{CHCl}_3$ )
- Methanol ( $\text{MeOH}$ )
- 0.9% NaCl solution
- Nitrogen gas stream

- Infusion solvent (e.g., methanol/chloroform/isopropanol 2:1:1, v/v/v with 7.5 mM ammonium acetate)

#### Procedure:

- Sample Aliquoting: Aliquot the desired amount of biological sample into a glass tube.
- Internal Standard Spiking: Add a known amount of **Trilaurin-d15** internal standard solution to the sample. The amount should be optimized based on the expected concentration of endogenous triacylglycerols.
- Solvent Addition: Add 3 mL of a chloroform/methanol mixture (1:2, v/v) to the sample.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
- Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of 0.9% NaCl solution and vortex again for 30 seconds.
- Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
- Organic Phase Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
- Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a specific volume of infusion solvent (e.g., 100 µL). The reconstituted sample is now ready for direct infusion into the mass spectrometer.

## Mass Spectrometry Analysis

The following are general parameters for a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). These parameters should be optimized for the specific instrument being used.

#### Instrumentation:

- High-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive Orbitrap) equipped with a nano-electrospray ionization (nano-ESI) source.

Parameters:

- Ionization Mode: Positive
- Capillary Voltage: 1.2 kV
- Capillary Temperature: 200°C
- Sheath Gas Flow Rate: 0 (for nano-ESI)
- MS1 Resolution: 70,000
- Scan Range: m/z 300-1200
- MS/MS (dd-MS2) Resolution: 17,500
- Collision Energy: Stepped normalized collision energy (NCE) of 25, 30, 35

## Data Presentation

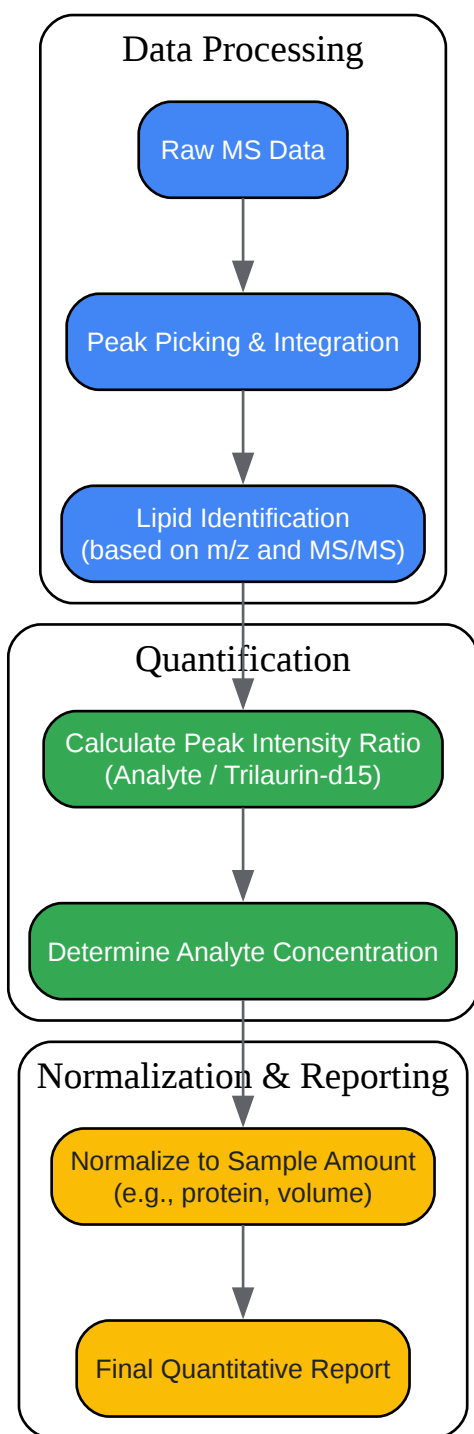
The use of **Trilaurin-d15** as an internal standard allows for accurate and precise quantification of triacylglycerols. The performance of the method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Below is a table summarizing representative quantitative performance data.

Parameter	Result
Linearity Range	0.1 - 100 $\mu$ M
Correlation Coefficient ( $r^2$ )	> 0.99
Limit of Detection (LOD)	0.05 $\mu$ M
Limit of Quantification (LOQ)	0.1 $\mu$ M
Accuracy (% Recovery)	90 - 110%
Precision (% RSD)	< 15%

Note: This data is representative and should be established for each specific assay and matrix.

## Data Analysis and Quantification

The quantification of endogenous triacylglycerols is performed by comparing the peak intensity of the analyte to the peak intensity of the **Trilaurin-d15** internal standard.



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Data analysis workflow for shotgun lipidomics.

Procedure:

- **Data Extraction:** Extract the ion chromatograms for the specific m/z of the target triacylglycerol and **Trilaurin-d15**.
- **Peak Integration:** Integrate the area under the curve for each peak.
- **Ratio Calculation:** Calculate the ratio of the peak area of the endogenous lipid to the peak area of **Trilaurin-d15**.
- **Concentration Determination:** Determine the concentration of the endogenous lipid using a calibration curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

## Conclusion

This application note provides a comprehensive shotgun lipidomics workflow utilizing **Trilaurin-d15** as an internal standard for the accurate quantification of triacylglycerols. The detailed protocols for sample preparation, mass spectrometry analysis, and data processing offer a robust framework for researchers in various fields, including drug development and clinical research. The direct infusion approach significantly increases sample throughput, making it ideal for large-scale lipidomic studies. The use of a stable isotope-labeled internal standard ensures high-quality, reliable quantitative data, which is essential for drawing meaningful biological conclusions.

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